2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes dichloro and phenylthio groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dichlorophenol with phenylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroquinone-4-chloroimide: Similar in structure but with different functional groups.
2,6-Dichloroindophenol: Shares the dichloro group but has distinct chemical properties and applications
Uniqueness
Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H7Cl2NOS |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
2,6-dichloro-4-phenylsulfanyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H7Cl2NOS/c13-10-6-8(7-11(14)12(10)16)15-17-9-4-2-1-3-5-9/h1-7H |
InChI Key |
QWUAHQFGGCLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SN=C2C=C(C(=O)C(=C2)Cl)Cl |
Origin of Product |
United States |
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